Eupalin
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Overview
Description
Eupalin is a flavonol, specifically the eupalitin 3-O-rhamnoside. It is a naturally occurring compound that can be isolated from the plant Eupatorium ligustrinum . This compound has a chemical formula of C23H24O11 and a molar mass of 476.434 g/mol .
Preparation Methods
Eupalin can be isolated from the plant Eupatorium ligustrinum through extraction and purification processes . The synthetic routes for this compound involve the acetylation of this compound in acetic anhydride-perchloric acid, which affords the pentaacetoxy compound . The NMR spectrum of the compound exhibits signals that help in identifying the structure and confirming the presence of specific functional groups .
Chemical Reactions Analysis
Eupalin undergoes various chemical reactions, including acetylation and methylation. Acetylation of this compound in acetic anhydride-perchloric acid results in the formation of a pentaacetoxy compound . Methylation of this compound with dimethyl sulfate yields pentamethoxyflavone . These reactions involve common reagents such as acetic anhydride, perchloric acid, and dimethyl sulfate . The major products formed from these reactions are acetylated and methylated derivatives of this compound .
Scientific Research Applications
Eupalin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is known for its pharmacological properties, including anti-cancer, anti-oxidant, and anti-inflammatory activities . This compound can be used in the synthesis of derivative analogs to enhance its efficacy, minimize toxicity, and optimize absorption profiles, making it a potential candidate for drug development . Additionally, this compound’s flavonoid structure makes it a valuable compound for studying the mechanisms of action of flavonoids and their interactions with biological systems .
Mechanism of Action
The mechanism of action of eupalin involves its interaction with various molecular targets and pathways. This compound’s flavonoid structure allows it to exert its effects through multiple mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways . The presence of hydroxyl and methoxy groups in its structure contributes to its pharmacological activities, such as anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Eupalin is similar to other flavonols, such as eupalitin and eupatolin, which are also isolated from Eupatorium ligustrinum . Eupalitin is the 3,5,4’-trihydroxy-6,7-dimethoxyflavone, while eupatolin is the 3,5,3’,4’-tetrahydroxy-6,7-dimethoxyflavone . These compounds share similar structural features, such as the presence of hydroxyl and methoxy groups, but differ in the number and position of these groups . This compound’s uniqueness lies in its specific substitution pattern and the presence of a rhamnose molecule attached at the 3 position .
Properties
CAS No. |
29617-75-2 |
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Molecular Formula |
C23H24O11 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O11/c1-9-15(25)18(28)19(29)23(32-9)34-22-17(27)14-12(8-13(30-2)21(31-3)16(14)26)33-20(22)10-4-6-11(24)7-5-10/h4-9,15,18-19,23-26,28-29H,1-3H3/t9-,15-,18+,19+,23-/m0/s1 |
InChI Key |
CXVSHWFUBVZVSW-YPNBZCAISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC=C(C=C4)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=C(C(=C3C2=O)O)OC)OC)C4=CC=C(C=C4)O)O)O)O |
Origin of Product |
United States |
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